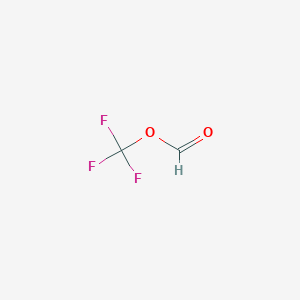
8-Chloro-1-(2-fluorophenyl)-3H-2-benzazepine--hydrogen chloride (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-1-(2-fluorophenyl)-3H-2-benzazepine–hydrogen chloride (1/1) is a chemical compound that belongs to the class of benzazepines Benzazepines are known for their diverse pharmacological properties, making them significant in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1-(2-fluorophenyl)-3H-2-benzazepine–hydrogen chloride (1/1) typically involves multiple steps, starting from readily available precursors. The process often includes halogenation, cyclization, and subsequent purification steps. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent quality and efficiency. The use of automated systems and advanced purification techniques further enhances the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloro-1-(2-fluorophenyl)-3H-2-benzazepine–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Chloro-1-(2-fluorophenyl)-3H-2-benzazepine–hydrogen chloride (1/1) involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways provide insights into its pharmacological potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Fluorophenyl)-3H-2-benzazepine: Lacks the chlorine atom, which may affect its pharmacological properties.
8-Chloro-3H-2-benzazepine: Lacks the fluorophenyl group, leading to different chemical reactivity and biological activity.
Uniqueness
8-Chloro-1-(2-fluorophenyl)-3H-2-benzazepine–hydrogen chloride (1/1) is unique due to the presence of both chlorine and fluorophenyl groups. These functional groups contribute to its distinct chemical properties, such as increased lipophilicity and potential for specific molecular interactions. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
81230-26-4 |
|---|---|
Formule moléculaire |
C16H12Cl2FN |
Poids moléculaire |
308.2 g/mol |
Nom IUPAC |
8-chloro-1-(2-fluorophenyl)-3H-2-benzazepine;hydrochloride |
InChI |
InChI=1S/C16H11ClFN.ClH/c17-12-8-7-11-4-3-9-19-16(14(11)10-12)13-5-1-2-6-15(13)18;/h1-8,10H,9H2;1H |
Clé InChI |
VZOCOAINNNOZIA-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3,4-Dimethoxyphenyl)-1-[4-[2-(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl]ethanone](/img/structure/B14414336.png)
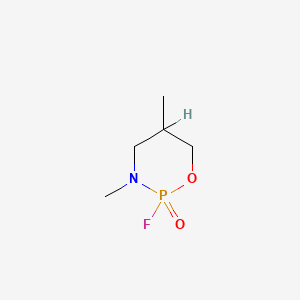
![7-(3-Chloro-2-hydroxypropyl)-8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14414375.png)
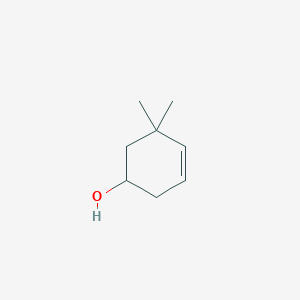
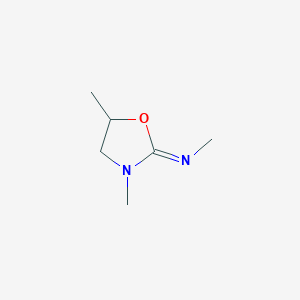
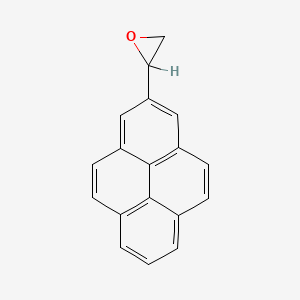
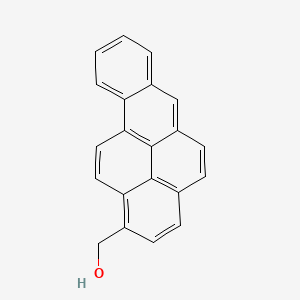
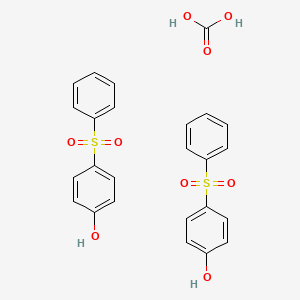
![N-{2-[(Acetylsulfanyl)methyl]-3-phenylpropanoyl}-L-leucine](/img/structure/B14414414.png)
![{[4-(2,3-Dimethylanilino)-6-ethoxypyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B14414424.png)
![3,5-Dibromo-4-[(4-chloronaphthalen-1-yl)oxy]aniline](/img/structure/B14414427.png)
